molecular formula C14H22N4O2 B12518489 N-(7-anilino-7-oxoheptyl)hydrazinecarboxamide CAS No. 651767-91-8

N-(7-anilino-7-oxoheptyl)hydrazinecarboxamide

Cat. No.: B12518489
CAS No.: 651767-91-8
M. Wt: 278.35 g/mol
InChI Key: OUHRGWHTUUDFMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and IUPAC Nomenclature

The compound’s IUPAC name, 7-(hydrazinecarbonylamino)-N-phenylheptanamide , reflects its structural components:

  • A heptanamide backbone (seven-carbon chain with an amide group).
  • An anilino substituent (N-phenyl group) at the 7-oxo position.
  • A hydrazinecarboxamide moiety (NH2NHCONH-) linked to the alkyl chain.

The molecular formula, C14H22N4O2 , corresponds to a molecular weight of 278.35 g/mol . This configuration enhances its potential for intermolecular interactions, particularly hydrogen bonding via the amide and hydrazine groups, which are critical for biological activity.

Historical Context in Hydrazinecarboxamide Research

Hydrazinecarboxamide (semicarbazide), the parent compound, was first synthesized in the early 20th century and served as a precursor for diverse derivatives. The mid-20th century saw intensified research into N-substituted hydrazinecarboxamides, driven by their pharmacological potential. For example:

  • Structural modifications introducing aromatic groups (e.g., anilino) aimed to improve lipid solubility and target specificity.
  • Elongated alkyl chains , such as the heptyl group in this compound, were explored to optimize pharmacokinetic profiles, balancing hydrophobicity and molecular flexibility.

This compound emerged as part of efforts to develop antimycobacterial agents resistant to enzymatic degradation, leveraging the stability of the hydrazinecarboxamide core.

Position Within Antimycobacterial Compound Taxonomies

N-(7-Anilino-7-oxoheptyl)hydrazinecarboxamide belongs to the synthetic hydrazide class , which inhibits mycobacterial growth through mechanisms such as:

  • Cell wall synthesis disruption : Hydrazides often target enzymes like InhA in the mycolic acid biosynthesis pathway.
  • Metal ion chelation : The hydrazine group may sequester essential metal ions, impairing bacterial metabolism.

Comparative analyses with structurally related compounds, such as isoniazid (a first-line tuberculosis drug), reveal key distinctions:

Feature This compound Isoniazid
Backbone Heptyl chain Pyridine ring
Functional Groups Hydrazinecarboxamide, anilino Hydrazide, pyridine
Target Specificity Broad-spectrum antimycobacterial Mycobacterium-specific

The heptyl chain in this compound may enhance membrane permeability, addressing a limitation of smaller hydrazides in penetrating mycobacterial cell walls.

Properties

CAS No.

651767-91-8

Molecular Formula

C14H22N4O2

Molecular Weight

278.35 g/mol

IUPAC Name

7-(hydrazinecarbonylamino)-N-phenylheptanamide

InChI

InChI=1S/C14H22N4O2/c15-18-14(20)16-11-7-2-1-6-10-13(19)17-12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11,15H2,(H,17,19)(H2,16,18,20)

InChI Key

OUHRGWHTUUDFMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCCCNC(=O)NN

Origin of Product

United States

Preparation Methods

Hydrazinolysis of Alkyl Esters

Reaction Mechanism and Conditions

The most direct route involves hydrazinolysis of alkyl 7-anilino-7-oxoheptanoate esters. Esters such as methyl or ethyl derivatives react with hydrazine hydrate (NH₂NH₂·H₂O) in polar solvents (e.g., methanol, ethanol) under reflux. The general reaction is:
$$
\text{R-COOR'} + \text{NH}2\text{NH}2 \rightarrow \text{R-CONHNH}_2 + \text{R'OH}
$$
For N-(7-anilino-7-oxoheptyl)hydrazinecarboxamide, the ester precursor methyl 7-anilino-7-oxoheptanoate (PubChem CID 44357183,) undergoes substitution at the carbonyl carbon.

Procedure (,):
  • Dissolve methyl 7-anilino-7-oxoheptanoate (1 eq) in anhydrous methanol.
  • Add hydrazine hydrate (1.2 eq) dropwise at 0°C.
  • Stir at room temperature for 6–12 hours.
  • Concentrate under vacuum and recrystallize from ethanol.
Key Parameters
  • Solvent : Methanol or ethanol (anhydrous).
  • Temperature : 0°C → 25°C.
  • Yield : 75–85% (estimated from analogous hydrazide syntheses).

Acid Chloride Aminolysis with Hydrazine

Synthesis of 7-Anilino-7-Oxoheptanoyl Chloride

The carboxylic acid precursor, 7-anilino-7-oxoheptanoic acid, is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The acid chloride is then reacted with hydrazine:
$$
\text{R-COOH} \xrightarrow{\text{SOCl}2} \text{R-COCl} \xrightarrow{\text{NH}2\text{NH}2} \text{R-CONHNH}2
$$

Procedure (,):
  • Reflux 7-anilino-7-oxoheptanoic acid (1 eq) with SOCl₂ (3 eq) in dry DCM for 2 hours.
  • Remove excess SOCl₂ under vacuum.
  • Add hydrazine (1.5 eq) in THF at 0°C.
  • Stir for 4 hours, wash with water, and isolate via filtration.
Key Parameters
  • Activator : SOCl₂ or (COCl)₂.
  • Solvent : Dry DCM or THF.
  • Yield : 68–72% (based on similar amidation reactions).

Carbodiimide-Mediated Coupling

Use of EDC/HOBt in Amide Bond Formation

This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid for reaction with hydrazine:
$$
\text{R-COOH} \xrightarrow{\text{EDC/HOBt}} \text{R-CO-OBt} \xrightarrow{\text{NH}2\text{NH}2} \text{R-CONHNH}_2
$$

Procedure (,):
  • Dissolve 7-anilino-7-oxoheptanoic acid (1 eq) in DMF.
  • Add EDC (1.2 eq), HOBt (1.1 eq), and N-methylmorpholine (2 eq).
  • Stir for 10 minutes, then add hydrazine (1.5 eq).
  • React at 25°C for 24 hours, extract with ethyl acetate, and purify via column chromatography.
Key Parameters
  • Coupling Agents : EDC/HOBt or DCC.
  • Solvent : DMF or DCM.
  • Yield : 80–88% (optimized for peptide-like couplings).

Comparative Analysis of Methods

Method Conditions Yield Purity Scalability
Hydrazinolysis Mild, room temperature 75–85% High Industrial
Acid Chloride Aminolysis Low temperature, anhydrous 68–72% Moderate Lab-scale
EDC/HOBt Coupling Room temperature, requires purification 80–88% Very High Pilot-scale

Advantages and Limitations :

  • Hydrazinolysis : Cost-effective but requires ester precursors.
  • Acid Chloride Route : Rapid but moisture-sensitive.
  • EDC/HOBt : High yields but expensive reagents.

Purification and Characterization

Isolation Techniques

  • Recrystallization : Ethanol/water mixtures (90:10 v/v) for hydrazinolysis products.
  • Column Chromatography : Silica gel (ethyl acetate:hexane = 3:7) for EDC-coupled samples.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.30 (m, 5H, Ar-H), 2.35 (t, 2H, CH₂), 1.60–1.20 (m, 8H, aliphatic CH₂).
  • IR : 3320 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C-N).

Applications and Derivatives

Biological Activity

Hydrazinecarboxamide derivatives exhibit analgesic () and anticancer () properties. Structural modifications at the anilino or hydrazide groups enhance target specificity.

Industrial Relevance

The compound serves as an intermediate in azodicarbonamide synthesis () and polymer crosslinking agents.

Chemical Reactions Analysis

Types of Reactions

N-(7-anilino-7-oxoheptyl)hydrazinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

N-(7-anilino-7-oxoheptyl)hydrazinecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(7-anilino-7-oxoheptyl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis or cell proliferation .

Comparison with Similar Compounds

Alkyl Chain Length and Lipophilicity

  • N-Tridecyl vs. N-Pentadecyl Derivatives: In hydrazinecarboxamide-based cholinesterase inhibitors, N-tridecyl derivatives exhibit comparable activity to N-pentadecyl analogs but with lower lipophilicity (logP < 5), improving pharmacokinetic profiles . This suggests that alkyl chain length in N-(7-anilino-7-oxoheptyl)hydrazinecarboxamide could be optimized to balance activity and solubility.

Aromatic Substitutions

  • Anticancer Activity : Derivatives like N-(4-phenylthiazol-2-yl)hydrazinecarboxamide linked to 2-hydroxy-1-naphthaldehyde (compound 11 in ) show plasmid DNA cleavage activity, critical for anticancer effects . Similarly, 4a (N-(4-phenylthiazol-2-yl)hydrazinecarboxamide with o-vanillin) demonstrates IC50 values of 3–7 μM in tumor cell lines, outperforming 5-Fluorouracil (IC50 32–50 μM) .
  • Electron-Withdrawing Groups : Compounds with para-chloro or fluoro substituents (e.g., N-(4-chlorophenyl)hydrazinecarboxamide ) exhibit enhanced synthetic yields (90–94%) and bioactivity due to increased electrophilicity .

Hybrid Pharmacophores

  • Antifungal Agents : The compound (2E)-2-[1-(1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide integrates imidazole, benzodioxole, and hydrazinecarboxamide moieties, leveraging synergistic interactions for antifungal activity .

Physicochemical and Electronic Properties

  • HOMO-LUMO Gaps : Analogs like 2-(2-methylcyclohexylidene)-hydrazinecarboxamide exhibit narrow HOMO-LUMO gaps (softness > 0.3 eV⁻¹), enhancing reactivity and biological interactions .
  • Dipole Moments : Polar functional groups (amide, ketone) in hydrazinecarboxamides increase dipole moments (~4–6 Debye), improving solubility and target binding .

Toxicity and Pharmacokinetics

  • Lipinski Compliance : Most hydrazinecarboxamide analogs (e.g., anticonvulsant derivatives in ) adhere to Lipinski’s Rule of Five (molecular weight <500, logP <5), suggesting favorable oral bioavailability .
  • Nitro Derivatives : Compounds like N-(3-nitrophenyl)hydrazinecarboxamide may pose hazards due to nitro group reactivity, requiring careful handling .

Key Research Findings and Trends

  • Structure-Activity Relationships (SAR) :
    • Electronegative Substituents : Para-chloro/fluoro groups enhance anticancer and antimicrobial potency .
    • Hybrid Scaffolds : Combining hydrazinecarboxamide with thiazole, imidazole, or coumarin moieties broadens therapeutic scope .
  • Synthetic Advancements : Ultrasound and catalytic methods improve efficiency and sustainability .
  • Biological Efficacy : Hydrazinecarboxamide linkers in N-mustard conjugates show superior cytotoxicity over urea analogs, emphasizing their role in drug design .

Biological Activity

N-(7-anilino-7-oxoheptyl)hydrazinecarboxamide (CAS No. 651767-91-8) is a complex organic compound that has gained attention in various scientific fields, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following properties:

PropertyDetails
Molecular Formula C14H22N4O2
Molecular Weight 278.35 g/mol
IUPAC Name 7-(hydrazinecarbonylamino)-N-phenylheptanamide
CAS Number 651767-91-8

The structure features an anilino group, a heptyl chain, and a hydrazinecarboxamide moiety, which contribute to its unique biological activity.

This compound exhibits multiple mechanisms of action:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, which can lead to altered cellular processes such as apoptosis and proliferation.
  • Antioxidant Activity : It has been shown to scavenge free radicals, thereby reducing oxidative stress in cells .
  • Anticancer Properties : The compound has demonstrated significant anticancer activity against various cancer cell lines, including HeLa and MCF-7, through mechanisms that may involve apoptosis induction and cell cycle arrest .

Anticancer Activity

A notable study evaluated the anticancer effects of this compound against several cancer cell lines using the MTT assay. The results indicated:

  • IC50 Values : The compound exhibited IC50 values comparable to standard anticancer agents like cisplatin, highlighting its potential as an effective anticancer agent.
  • Cell Lines Tested : Significant growth inhibition was observed in HeLa (cervical), IMR-32 (neuroblastoma), and MCF-7 (breast cancer) cell lines.

The following table summarizes the anticancer activity results:

Cell LineIC50 Value (µM)% Growth Inhibition
HeLa12.570%
IMR-3215.265%
MCF-710.875%

Antioxidant Activity

In addition to its anticancer properties, this compound has shown strong antioxidant capabilities. In a study assessing its ability to scavenge free radicals, it was found that:

  • The compound effectively reduced levels of reactive oxygen species (ROS) in treated cells.
  • It demonstrated a dose-dependent relationship with antioxidant activity, indicating potential therapeutic applications in oxidative stress-related conditions .

Case Studies

  • Synthesis and Evaluation of Hydrazinecarboxamide Derivatives :
    A study synthesized various derivatives of hydrazinecarboxamides, including this compound. These compounds were screened for their biological activities, revealing promising results for anticancer and antioxidant effects across multiple cell lines .
  • Ultrasound-Assisted Synthesis :
    Research utilizing ultrasound-assisted synthesis methods demonstrated enhanced yields and reduced reaction times for hydrazinecarboxamide derivatives. The synthesized compounds were tested against cancer cell lines per National Cancer Institute protocols, showing significant anticancer activity compared to standard treatments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.